

A Spectroscopic Showdown: Differentiating 2-Nitro-1-butanol and 3-Nitro-2-butanol

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Compound of Interest

Compound Name: 2-Nitro-1-butanol

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In the realm of organic chemistry and drug development, the precise structural elucidation of isomers is paramount. Subtle differences in molecular architecture can lead to vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: **2-Nitro-1-butanol** and 3-Nitro-2-butanol. By leveraging key analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—researchers can confidently distinguish between these two compounds.

At a Glance: Key Spectroscopic Differences

The primary distinction between **2-Nitro-1-butanol** and 3-Nitro-2-butanol lies in the relative positions of the hydroxyl (-OH) and nitro (-NO₂) functional groups. In **2-Nitro-1-butanol**, the nitro group is attached to the second carbon of the butanol chain, which also bears the primary alcohol. In 3-Nitro-2-butanol, the nitro group is on the third carbon, while the second carbon holds a secondary alcohol. These structural nuances give rise to unique spectroscopic fingerprints.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and MS analyses for **2-Nitro-1-butanol** and 3-Nitro-2-butanol.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	Characteristic Absorption Range	2-Nitro-1-butanol	3-Nitro-2-butanol
O-H Stretch (Alcohol)	3200-3600 (Broad)	Broad, ~3400	Broad, ~3400
C-H Stretch (Alkane)	2850-3000	~2970, ~2880	~2980, ~2940
N=O Asymmetric Stretch (Nitro)	1500-1600 (Strong)	~1550	~1550
N=O Symmetric Stretch (Nitro)	1300-1400 (Strong)	~1380	~1380
C-O Stretch (Alcohol)	1000-1260	~1050	~1100

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Proton Environment	2-Nitro-1-butanol	3-Nitro-2-butanol
-CH ₃	~0.9 (t)	~1.2 (d), ~1.5 (d)
-CH ₂ -	~1.8 (m)	-
-CH(OH)-	-	~3.8-4.2 (m)
-CH(NO ₂)-	~4.5 (m)	~4.4-4.7 (m)
-CH ₂ OH	~3.8 (d)	-

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon Environment	2-Nitro-1-butanol	3-Nitro-2-butanol
-CH ₃	~10-15	~15-25
-CH ₂ -	~20-30	-
-C(OH)-	-	~65-75
-C(NO ₂)-	~85-95	~85-95
-CH ₂ OH	~60-70	-

Table 4: Mass Spectrometry Data (m/z)

Ion	Fragmentation	2-Nitro-1-butanol	3-Nitro-2-butanol
[M] ⁺	Molecular Ion	119 (low abundance)	119 (low abundance)
[M-H ₂ O] ⁺	Loss of Water	101	101
[M-NO ₂] ⁺	Loss of Nitro Group	73	73
[CH ₂ OH] ⁺	31 (prominent)	-	
[CH ₃ CHOH] ⁺	-	45 (base peak)	

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[1] The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the clean salt plates is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

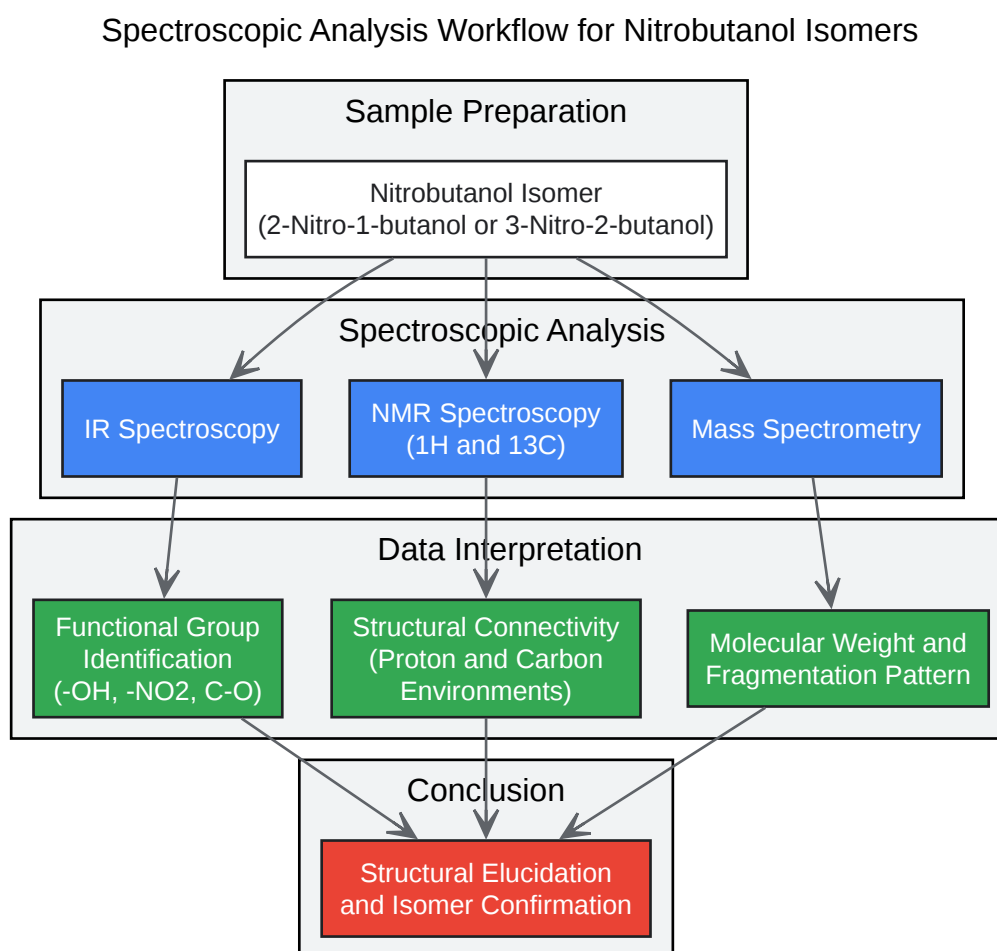
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI source. The sample is introduced into the ion source, typically via a gas chromatograph or a direct insertion probe. The molecules are bombarded with a beam of electrons (typically at 70

eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the nitrobutanol isomers.



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Caption: Workflow for the spectroscopic identification of nitrobutanol isomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to accurately differentiate between **2-Nitro-1-butanol** and 3-Nitro-2-butanol, ensuring the correct isomeric form is utilized in their critical applications.

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References

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